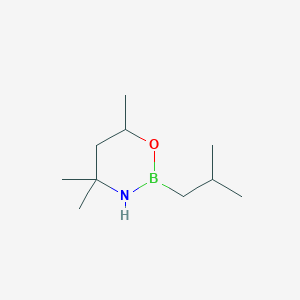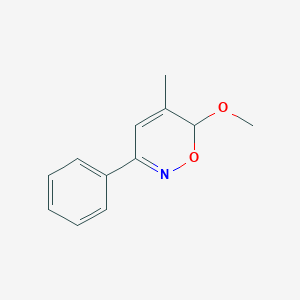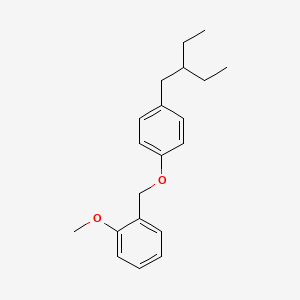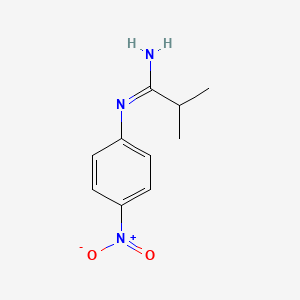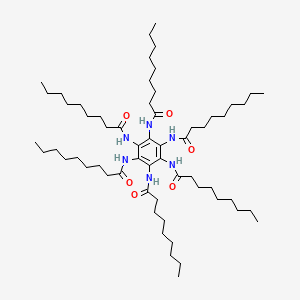![molecular formula C23H20O2 B14297453 (1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone) CAS No. 111950-91-5](/img/structure/B14297453.png)
(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octa-2,5-diene family, which is known for its stability and reactivity. The presence of methyl and benzoyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclo[2.2.2]octa-2,5-diene framework.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzoyl groups to benzyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of benzoyl groups can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the methyl group.
1,4-Dimethylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the benzoyl groups.
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without any substituents.
Uniqueness: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene stands out due to the presence of both methyl and benzoyl groups, which confer unique chemical properties and reactivity.
Propriétés
Numéro CAS |
111950-91-5 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(3-benzoyl-4-methyl-2-bicyclo[2.2.2]octa-2,5-dienyl)-phenylmethanone |
InChI |
InChI=1S/C23H20O2/c1-23-14-12-16(13-15-23)19(21(24)17-8-4-2-5-9-17)20(23)22(25)18-10-6-3-7-11-18/h2-12,14,16H,13,15H2,1H3 |
Clé InChI |
WZBLQXQRTLGJQV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C=C1)C(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


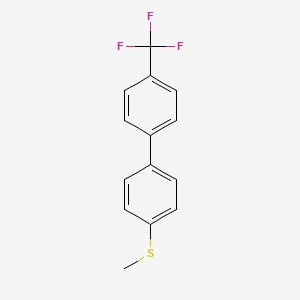
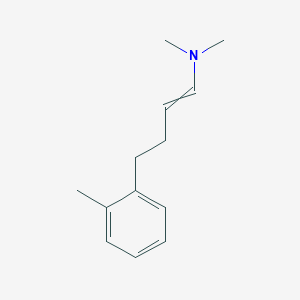
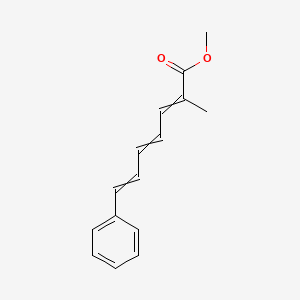
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
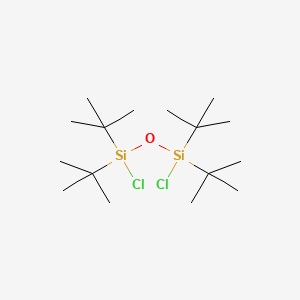
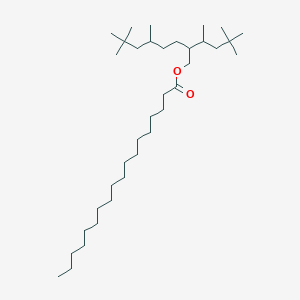
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
